7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile is an organonitrogen heterocyclic compound, an oxacycle and an organic heterobicyclic compound.
Scientific Research Applications
Synthesis and Catalytic Applications
7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile has been synthesized as part of a study on nano-catalysts. Nano-Ni-4MSP2, a new Schiff base complex, was prepared using this compound as an amine, combined with salicylaldehyde and Ni(NO3)2.6H2O, demonstrating its utility in synthesizing nano-sized catalysts for chemical reactions (Goudarziafshar, Moosavi-Zare, & Khazael, 2021).
Antifungal Applications
This compound has been used in the synthesis of new pyrido[2,3-d]pyrimidines, demonstrating significant antifungal activities. The study synthesized various derivatives and tested them for antifungal efficacy, indicating the potential of this compound in developing antifungal agents (Hanafy, 2011).
Anticancer Research
The compound was involved in the synthesis of novel pyrimidine derivatives for anticancer research. These derivatives were evaluated against multiple human tumor cell lines, showing promise in developing new anticancer agents. The study included a docking study of the newly synthesized compounds, indicating their potential effectiveness in targeting cancer-related enzymes (Tiwari et al., 2016).
Corrosion Inhibition
In a study focusing on corrosion inhibition, pyranopyrazole derivatives, synthesized using similar chemical structures, demonstrated effectiveness as inhibitors for mild steel corrosion in acidic solutions. This research suggests the potential application of this compound in the field of corrosion prevention (Yadav, Gope, Kumari, & Yadav, 2016).
Chemical Reactivity and Biological Evaluation
Research on similar compounds has involved investigating their chemical behavior and biological activity. Such studies contribute to understanding the chemical properties and potential biological applications of these compounds, including their reactivity with various functional groups and nucleophiles (Farouk, Ibrahim, & El-Gohary, 2021).
Properties
Molecular Formula |
C17H16N4O4 |
---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
7-amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C17H16N4O4/c1-3-24-11-5-4-9(6-12(11)23-2)13-10(7-18)15(19)25-17-14(13)16(22)20-8-21-17/h4-6,8,13H,3,19H2,1-2H3,(H,20,21,22) |
InChI Key |
IPGRMIBAUCIMNX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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